GNE-490

PI3K-mTOR selectivity Kinase inhibitor design Cancer signaling

GNE-490 is a (thienopyrimidin-2-yl)aminopyrimidine pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Genentech, reported as compound 21 in the seminal structure-activity relationship series by Sutherlin et al. It exhibits potent enzymatic inhibition across all four Class I PI3K isoforms with IC50 values of 3.5 nM (PI3Kα), 25 nM (PI3Kβ), 5.2 nM (PI3Kδ), and 15 nM (PI3Kγ), while demonstrating >200-fold selectivity over the mechanistic target of rapamycin (mTOR, IC50 = 750 nM).

Molecular Formula C18H22N6O2S
Molecular Weight 386.5 g/mol
Cat. No. B2663697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-490
Molecular FormulaC18H22N6O2S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N
InChIInChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21)
InChIKeySFWTVVNNVHWDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GNE-490: A Pan-PI3K Inhibitor with Defined mTOR Selectivity for Preclinical Cancer Research Procurement


GNE-490 is a (thienopyrimidin-2-yl)aminopyrimidine pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor developed by Genentech, reported as compound 21 in the seminal structure-activity relationship series by Sutherlin et al. [1]. It exhibits potent enzymatic inhibition across all four Class I PI3K isoforms with IC50 values of 3.5 nM (PI3Kα), 25 nM (PI3Kβ), 5.2 nM (PI3Kδ), and 15 nM (PI3Kγ), while demonstrating >200-fold selectivity over the mechanistic target of rapamycin (mTOR, IC50 = 750 nM) [1]. GNE-490 was designed to maintain pan-PI3K potency while conferring mTOR selectivity through a critical structural modification—the addition of a single methyl group to the optimized dual PI3K/mTOR inhibitor scaffold—resulting in a compound with oral bioavailability and favorable pharmacokinetic parameters suitable for in vivo proof-of-concept studies in PI3K pathway-dependent tumor models [1].

Why Generic Substitution of GNE-490 with Other Pan-PI3K or Dual PI3K/mTOR Inhibitors Carries Scientific Risk


The PI3K inhibitor chemical space is not homogeneous; subtle structural variations produce divergent selectivity profiles and in vivo pharmacological outcomes that preclude casual interchange [1]. GNE-490's closest structural analog, GNE-493 (compound 5), differs by only a single methyl group yet exhibits potent dual PI3K/mTOR inhibition, while GNE-490 demonstrates >200-fold mTOR selectivity [1]. In xenograft models, these two compounds achieve equivalent tumor growth inhibition only when normalized for exposure, meaning that differences in pharmacokinetics or mTOR engagement can lead to divergent efficacy and toxicity outcomes if one is substituted for the other without dose adjustment [1]. Furthermore, in comparative studies against the dual PI3K/mTOR inhibitor GDC-0980, GNE-490 produced comparable antivascular effects despite its lack of mTOR inhibition, indicating that PI3K-selective inhibition is sufficient for certain pharmacodynamic responses [2]. These findings demonstrate that mTOR selectivity is not merely a biochemical parameter but a determinant of in vivo pharmacology that must be matched to the experimental hypothesis when selecting a PI3K tool compound.

Quantitative Differentiation Evidence: GNE-490 vs. Closest Analogs and In-Class PI3K Inhibitors


mTOR Selectivity: GNE-490 vs. GNE-493—A Single Methyl Group Determines Kinase Selectivity Fate

The critical structural differentiation between GNE-490 and its closest analog GNE-493 (compound 5) is a single methyl group addition that profoundly shifts kinase selectivity from dual PI3K/mTOR to PI3K-selective inhibition. GNE-490 exhibits an mTOR IC50 of 750 nM (>200-fold selectivity over PI3Kα), while GNE-493 potently inhibits both PI3K and mTOR as a dual inhibitor [1]. This was achieved by adding a methyl group to the optimized compound 5 scaffold, which sterically disrupted mTOR binding while preserving the PI3K pharmacophore [1].

PI3K-mTOR selectivity Kinase inhibitor design Cancer signaling

PI3K Isoform Inhibition Potency: GNE-490 vs. GDC-0941 (Pictilisib)—Improved Oral Bioavailability While Retaining Pan-PI3K Potency

GNE-490 was designed based on structural information from PI3Kγ co-crystal structures of compounds 1 and 2 (GDC-0941, pictilisib) with the explicit goal of maintaining pan-PI3K potency while improving metabolic stability and oral bioavailability relative to the earlier leads [1]. GNE-490 retains potent pan-PI3K inhibition (PI3Kα IC50 = 3.5 nM; PI3Kβ IC50 = 25 nM; PI3Kδ IC50 = 5.2 nM; PI3Kγ IC50 = 15 nM) while achieving good pharmacokinetic parameters and oral bioavailability suitable for in vivo dosing [1].

PI3K isoform selectivity Oral bioavailability Metabolic stability

In Vivo Tumor Growth Inhibition in MCF7.1 Breast Cancer Xenograft: Equivalent Efficacy to GNE-493 When Normalized for Exposure

GNE-490 and GNE-493 were directly compared in a PI3Kα-mutated MCF7.1 breast cancer xenograft model. Both compounds demonstrated efficacy in suppressing tumor growth, and were found to have equivalent antitumor efficacy when normalized for drug exposure [1]. This finding is significant because it demonstrates that selective PI3K inhibition (GNE-490) can achieve tumor growth inhibition comparable to dual PI3K/mTOR inhibition (GNE-493) in this PI3Kα-driven model, provided that equivalent drug levels are achieved [1].

Breast cancer xenograft PI3Kα mutant Tumor growth inhibition

Pharmacodynamic Pathway Marker Knockdown: GNE-490 vs. GDC-0980 in HM-7 Colorectal and NCI-PC3 Prostate Xenografts

In a comparative pharmacodynamic study, GNE-490 (30 mg/kg, single oral dose) was directly compared with the dual PI3K/mTOR inhibitor GDC-0980 (10 mg/kg) for its ability to suppress PI3K pathway markers in vivo. In HM-7 colorectal cancer xenografts, both compounds reduced pAkt (S473) and pS6RP (S235/236) levels measured 1 hour post-dose [1]. In NCI-PC3 prostate cancer xenografts, GNE-490 also demonstrated reduction of both pAkt and pS6RP comparable to GDC-0980 [1]. This demonstrates that PI3K-selective inhibition by GNE-490 is sufficient to suppress downstream pathway markers that are commonly used as pharmacodynamic readouts, even without direct mTOR inhibition [1].

pAkt modulation pS6RP knockdown Pharmacodynamic biomarker

Antivascular Effects: PI3K-Selective GNE-490 Matches Dual PI3K/mTOR Inhibitor GDC-0980

In a comparative study of antivascular effects, GNE-490 produced antivascular activity comparable to the dual PI3K/mTOR inhibitor GDC-0980 (GDC-0980), while mTOR-selective inhibitors did not affect vascular density [1]. This finding demonstrates that PI3K inhibition alone is sufficient to generate the structural vascular changes characteristic of a robust antivascular response, without requiring concurrent mTOR inhibition [1].

Antivascular activity Tumor perfusion PI3K vascular biology

Structural Basis for mTOR Selectivity: Crystal Structure-Guided Design Confers >200-Fold mTOR Discrimination

The selectivity of GNE-490 for PI3K over mTOR was achieved through structure-based design utilizing PI3Kγ co-crystal structures. Starting from the dual PI3K/mTOR inhibitor scaffolds (compounds 1 and 2/GDC-0941), the addition of a single methyl group to the optimized compound 5 (GNE-493) produced compound 21 (GNE-490), which had significantly reduced potency for mTOR while maintaining effective potency for all PI3K isoforms [1]. This structural modification demonstrates a rational approach to kinase selectivity engineering within the thienopyrimidine chemotype, where a minimal chemical change produces a binary switch in mTOR engagement [1].

Structure-based drug design Kinase selectivity Thienopyrimidine scaffold

GNE-490: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Dissecting PI3K-Dependent vs. mTOR-Dependent Signaling in Cancer Models

GNE-490 is the preferred tool compound for experiments requiring clean discrimination between PI3K-driven and mTOR-driven phenotypes. Its >200-fold mTOR selectivity [1] enables researchers to attribute observed biological effects specifically to Class I PI3K inhibition without the confounding influence of mTOR co-inhibition. In contrast, GNE-493 or GDC-0980 would be appropriate for studies requiring dual pathway blockade. This application is supported by the head-to-head pharmacodynamic evidence showing that GNE-490 suppresses pAkt and pS6RP comparably to dual inhibitors in HM-7 and NCI-PC3 xenografts despite lacking mTOR activity [2].

PI3Kα-Mutant Breast Cancer Xenograft Studies Requiring Oral Dosing

For preclinical efficacy studies in PI3Kα-mutated breast cancer models such as MCF7.1, GNE-490 provides oral bioavailability and demonstrated in vivo efficacy [1]. The direct comparison with GNE-493 showing equivalent tumor growth inhibition when normalized for exposure [1] validates GNE-490 as an appropriate single-agent tool for PI3Kα-driven models. Its oral route of administration facilitates chronic dosing regimens typical of xenograft efficacy studies.

Antivascular and Tumor Perfusion Research Without mTOR Confounding

GNE-490 is specifically indicated for studies investigating PI3K-dependent vascular effects, as it produces antivascular activity comparable to dual PI3K/mTOR inhibitors while mTOR-selective inhibitors alone fail to affect vascular density [3]. This makes GNE-490 the appropriate choice for mechanistic studies aimed at establishing whether PI3K inhibition is sufficient for antivascular responses, enabling clean interpretation of vascular imaging endpoints such as DCE-U/S or DCE-MRI.

Pharmacodynamic Biomarker Studies Using pAkt and pS6RP as PI3K Pathway Readouts

GNE-490 has been validated as a pharmacodynamic tool in multiple xenograft models (MCF7.1, HM-7, NCI-PC3), demonstrating consistent suppression of pAkt (S473) and pS6RP (S235/236) at 1 hour post-dose [1][2]. This established pharmacodynamic profile makes GNE-490 suitable for target engagement studies where modulation of these canonical PI3K pathway biomarkers serves as a proof of mechanism, supporting dose selection and schedule optimization in preclinical programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.